molecular formula C22H18F2N4O2 B2703660 N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921834-04-0

N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2703660
CAS No.: 921834-04-0
M. Wt: 408.409
InChI Key: JHTDVGLDTPNFSS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core

Mechanism of Action

Target of Action

The primary targets of N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Similar compounds have been found to target multiple receptors .

Mode of Action

The mode of action of This compound It’s worth noting that similar compounds have been found to inhibit the carotenoid biosynthesis process, thereby blocking the photosynthesis process and causing plant death .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been found to affect the carotenoid biosynthesis pathway .

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Comparison with Similar Compounds

Compared to other similar compounds, N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and biological activities.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2/c1-2-10-27-12-16(21(29)25-19-9-8-14(23)11-18(19)24)20-17(13-27)22(30)28(26-20)15-6-4-3-5-7-15/h3-9,11-13H,2,10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTDVGLDTPNFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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